molecular formula C9H7ClN2S B13592677 6-chloro-1H-indole-3-carbothioamide

6-chloro-1H-indole-3-carbothioamide

Cat. No.: B13592677
M. Wt: 210.68 g/mol
InChI Key: PKTWPBITZDXAKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indole-3-carbothioamide typically involves the reaction of 6-chloroindole with thiocarbamoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants . The general reaction scheme is as follows:

    Starting Material: 6-chloroindole

    Reagent: Thiocarbamoyl chloride

    Conditions: Basic medium (e.g., sodium hydroxide), inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-chloro-1H-indole-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

    Substitution: N-substituted indole derivatives

Scientific Research Applications

Chemistry: 6-chloro-1H-indole-3-carbothioamide is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various heterocyclic compounds, which are essential in medicinal chemistry .

Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .

Industry: The compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

  • 6-chloro-1H-indole-3-carbaldehyde
  • 6-chloro-1H-indole-3-carboxylic acid
  • 6-chloro-1H-indole-3-carboxamide

Comparison: 6-chloro-1H-indole-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 6-chloro-1H-indole-3-carbaldehyde is primarily used as an intermediate in organic synthesis, this compound exhibits broader biological activities, making it more versatile in medicinal chemistry .

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

6-chloro-1H-indole-3-carbothioamide

InChI

InChI=1S/C9H7ClN2S/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5/h1-4,12H,(H2,11,13)

InChI Key

PKTWPBITZDXAKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=S)N

Origin of Product

United States

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